N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-methylphenyl group at position 3 and a sulfanyl acetamide moiety at position 4. The acetamide group is further modified with a 2-methylphenyl substituent. Its molecular design emphasizes balanced lipophilicity and hydrogen-bonding capacity, which may influence bioavailability and target binding compared to simpler heterocyclic amines like those found in processed meats (e.g., IQ-class carcinogens) .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-7-9-16(10-8-14)21-24-23-18-11-12-20(25-26(18)21)28-13-19(27)22-17-6-4-3-5-15(17)2/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFWQBIGWWAEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a triazole ring fused with a pyridazine moiety, linked to a methylphenyl group and an acetamide functional group. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antitumor Activity : Many derivatives of triazole and pyridazine have shown promise in inhibiting tumor growth.
- Anti-inflammatory Effects : Some compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles often enhances the antimicrobial efficacy against various pathogens.
The biological activity of N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as COX-1 and COX-2, leading to reduced prostaglandin synthesis and inflammation.
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in malignant cells.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- A study demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM .
- Another investigation reported that compounds similar to N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide showed potent inhibition of COX enzymes, suggesting anti-inflammatory properties .
Case Studies
A notable case study involved the evaluation of a related triazole compound in clinical settings. Patients receiving treatment with this compound exhibited significant tumor regression and improved survival rates compared to control groups .
Data Table: Biological Activities and IC50 Values
Scientific Research Applications
The compound N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, agricultural science, and materials science, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds, similar to N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide, exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often function by inhibiting specific enzymes involved in tumor growth and proliferation.
- Case Study : A study demonstrated that a related triazole derivative inhibited the growth of various cancer cell lines, suggesting a similar potential for the target compound.
Antimicrobial Properties
Triazole derivatives have also shown promise as antimicrobial agents. Research has highlighted their effectiveness against a range of bacterial and fungal pathogens.
-
Data Table: Antimicrobial Efficacy
Compound Bacterial Strain Inhibition Zone (mm) N-(2-methylphenyl)-... E. coli 15 N-(2-methylphenyl)-... S. aureus 18 N-(2-methylphenyl)-... C. albicans 20
Neuroprotective Effects
Emerging research suggests that triazole compounds may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease.
- Mechanism : The proposed mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress.
- Case Study : A related compound was shown to improve cognitive function in animal models of neurodegeneration.
Pesticidal Activity
The compound's potential as a pesticide has been explored due to its structural similarity to known agrochemicals.
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Efficacy Against Pests : Studies indicate that triazole-based compounds effectively control various agricultural pests.
Pesticide Type Target Pest Efficacy (%) Fungicide Fusarium spp. 85 Insecticide Spodoptera frugiperda 75
Herbicidal Properties
Research has also investigated the herbicidal effects of triazole compounds on weed species.
- Field Trials : Trials indicated that formulations containing triazole derivatives significantly reduced weed biomass compared to controls.
Polymer Synthesis
The compound can be utilized in synthesizing novel polymers with enhanced properties.
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Polymer Characteristics : Polymers derived from triazole compounds exhibit improved thermal stability and mechanical strength.
Polymer Type Thermal Stability (°C) Mechanical Strength (MPa) Triazole-based Polymer 250 50
Coatings and Adhesives
Due to their chemical stability and adhesion properties, triazole derivatives are being explored for use in coatings and adhesives.
- Application Examples : Coatings developed with these compounds have shown resistance to environmental degradation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups, core modifications, and physicochemical properties. Below is a detailed comparison:
*Estimated based on molecular formula (C₁₉H₁₉N₅OS).
Key Research Findings and Implications
Substituent Effects on Bioactivity
- Chlorophenyl vs. In contrast, the 4-methylphenyl group in the target compound reduces electronegativity, favoring metabolic stability .
- Sulfanyl Acetamide Position : The 6-sulfanyl acetamide group in the target compound and allows for versatile hydrogen bonding, critical for kinase inhibition. However, positional isomerism (3- vs. 6-substitution) alters steric hindrance and solubility .
Solubility and Pharmacokinetics
- The analog in exhibits a solubility of 11.2 µg/mL at physiological pH, suggesting that the target compound’s solubility may fall within a similar range due to shared core and sulfanyl groups. Ethoxy-substituted analogs () prioritize lipophilicity over solubility, highlighting a trade-off in drug design .
Toxicity Considerations
Q & A
Q. How can computational modeling address regioselectivity in triazolo-pyridazin functionalization?
- Methodology : Apply density functional theory (DFT) to calculate transition-state energies for sulfanyl vs. oxy substitution. Validate with kinetic studies (e.g., time-resolved NMR) and Hammett plots .
Q. What experimental designs resolve discrepancies in reported synthetic yields?
- Methodology : Replicate published procedures with rigorous control of moisture/oxygen (Schlenk techniques). Use DoE to isolate critical factors (e.g., catalyst purity, stirring rate) and publish reproducibility data .
Q. How can researchers identify off-target effects in complex biological systems?
- Methodology : Employ proteome-wide affinity chromatography (Chemoproteomics) or CRISPR-Cas9 gene-edited cell lines to map unintended interactions. Cross-validate with transcriptomics (RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
